4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid
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Overview
Description
4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring, and a fluorine atom on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of the chloro group to the phenyl ring.
Methylation: Addition of the methyl group to the phenyl ring.
Fluorination: Introduction of the fluorine atom to the benzoic acid moiety.
Coupling Reaction: Combining the substituted phenyl ring with the benzoic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-(3-Chloro-4-methylphenyl)-2-carboxybenzoic acid.
Reduction: 4-(3-Chloro-4-methylphenyl)-2-hydrobenzoic acid.
Substitution: 4-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid.
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the chloro, methyl, and fluorine groups can influence its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-4-methylphenyl)-2-hydrobenzoic acid
- 4-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid
- 4-(3-Chloro-4-methylphenyl)-2-carboxybenzoic acid
Uniqueness
4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPWCMVOZDTVIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690300 |
Source
|
Record name | 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-57-8 |
Source
|
Record name | 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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